Methylbenzenediazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylbenzenediazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. This compound is particularly notable for its reactivity and its use in various organic synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylbenzenediazonium chloride is typically synthesized through the diazotization of methylbenzenamine (also known as toluidine). The process involves the reaction of methylbenzenamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt.
Reaction: [ \text{C₆H₅CH₃NH₂} + \text{HNO₂} + \text{HCl} \rightarrow \text{C₆H₅CH₃N₂Cl} + 2\text{H₂O} ]
Industrial Production Methods
In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reaction is carefully controlled to maintain the low temperature required for the stability of the diazonium salt. The use of automated systems ensures precise addition of reagents and efficient temperature control.
Chemical Reactions Analysis
Types of Reactions
Methylbenzenediazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium group can couple with activated aromatic compounds to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and copper(I) bromide (CuBr). These reactions are typically carried out at low temperatures.
Coupling Reactions: Phenols and aromatic amines are common coupling partners. These reactions are usually performed in alkaline conditions.
Reduction Reactions: Reducing agents such as hypophosphorous acid (H₃PO₂) are used.
Major Products Formed
Substitution Reactions: Products include iodobenzene, chlorobenzene, and bromobenzene.
Coupling Reactions: Products include azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The major product is methylbenzenamine.
Scientific Research Applications
Methylbenzenediazonium chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various aromatic compounds through substitution and coupling reactions.
Biology: It is used as a reagent in the modification of biomolecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The reactivity of methylbenzenediazonium chloride is primarily due to the presence of the diazonium group. This group is highly electrophilic and can readily participate in substitution and coupling reactions. The mechanism typically involves the formation of a highly reactive aryl cation intermediate, which then reacts with nucleophiles or coupling partners.
Comparison with Similar Compounds
Similar Compounds
- Benzenediazonium chloride
- Chlorobenzenediazonium chloride
- Nitrobenzenediazonium chloride
Uniqueness
Methylbenzenediazonium chloride is unique due to the presence of the methyl group on the benzene ring. This methyl group can influence the reactivity and stability of the diazonium salt, making it distinct from other diazonium compounds.
Properties
CAS No. |
2028-34-4 |
---|---|
Molecular Formula |
C7H7ClN2 |
Molecular Weight |
154.60 g/mol |
IUPAC Name |
2-methylbenzenediazonium;chloride |
InChI |
InChI=1S/C7H7N2.ClH/c1-6-4-2-3-5-7(6)9-8;/h2-5H,1H3;1H/q+1;/p-1 |
InChI Key |
DYZUKPGAHDACCP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.